molecular formula C17H12N8 B14927912 2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14927912
M. Wt: 328.3 g/mol
InChI Key: VFYICRRXERZZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of tetrazole and triazoloquinazoline

Preparation Methods

The synthesis of 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is through a click chemistry approach, which is eco-friendly and yields high purity products . The triazoloquinazoline moiety can be synthesized via cyclocondensation reactions involving appropriate precursors such as hydrazides and isothiocyanates . Industrial production methods often involve optimizing these reactions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing complex molecules.

    Biology: The compound is used in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential as an anti-HIV, antitubercular, and antibacterial agent.

    Industry: The compound is used in developing new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Similar compounds to 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE include:

Properties

Molecular Formula

C17H12N8

Molecular Weight

328.3 g/mol

IUPAC Name

2-[(5-phenyltetrazol-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H12N8/c1-2-6-12(7-3-1)16-20-23-25(22-16)10-15-19-17-13-8-4-5-9-14(13)18-11-24(17)21-15/h1-9,11H,10H2

InChI Key

VFYICRRXERZZRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.